molecular formula C23H23N3O4 B5106371 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5106371
M. Wt: 405.4 g/mol
InChI Key: JNLZLTMFTIDFCY-UHFFFAOYSA-N
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Description

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoindole core, followed by the introduction of the piperazine and phenylethyl groups. Common reagents used in these reactions include acetic anhydride, piperazine, and phenylethylamine. The reaction conditions usually involve heating under reflux and the use of organic solvents such as dichloromethane or ethanol .

Chemical Reactions Analysis

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione include other isoindole derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their biological activities and therapeutic potentials. For example:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

5-(4-acetylpiperazine-1-carbonyl)-2-(2-phenylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-16(27)24-11-13-25(14-12-24)21(28)18-7-8-19-20(15-18)23(30)26(22(19)29)10-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLZLTMFTIDFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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